molecular formula C18H20BrN3O3 B2945027 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one CAS No. 2380181-16-6

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2945027
CAS No.: 2380181-16-6
M. Wt: 406.28
InChI Key: OQCPAGKNKXUQAZ-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methoxyphenyl ethanone structure

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperidine under specific conditions to yield 5-bromopyrimidin-2-yl)piperidine. The final step involves the coupling of this intermediate with 4-methoxyphenyl ethanone under controlled conditions to form the target compound .

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the methoxyphenyl ethanone group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one lies in its combination of the bromopyrimidine moiety with the piperidine and methoxyphenyl ethanone groups, which can result in unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3/c1-24-15-4-2-13(3-5-15)10-17(23)22-8-6-16(7-9-22)25-18-20-11-14(19)12-21-18/h2-5,11-12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCPAGKNKXUQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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